molecular formula C10H14N2Na2O11P2 B14804064 disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B14804064
M. Wt: 446.15 g/mol
InChI Key: RSEWRJOJVLPPMM-JEFWNKQSSA-L
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Description

Disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phosphoryl group, a pyrimidine ring, and a furanose ring. It is often used in biochemical and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and the formation of the pyrimidine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Disodium adenosine triphosphate (ATP): Shares a similar phosphoryl group and is involved in energy transfer in cells.

    Disodium uridine diphosphate (UDP): Contains a pyrimidine ring and is involved in carbohydrate metabolism.

    Disodium cytidine monophosphate (CMP): Similar in structure and involved in nucleic acid synthesis.

Uniqueness

Disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further study and development.

Properties

Molecular Formula

C10H14N2Na2O11P2

Molecular Weight

446.15 g/mol

IUPAC Name

disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1

InChI Key

RSEWRJOJVLPPMM-JEFWNKQSSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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